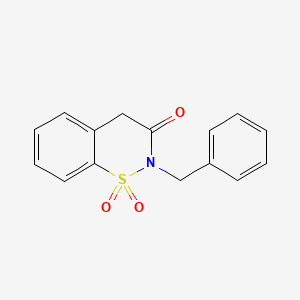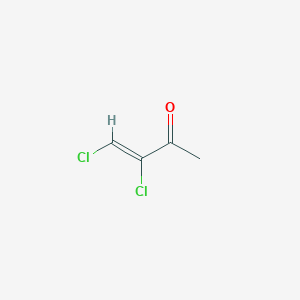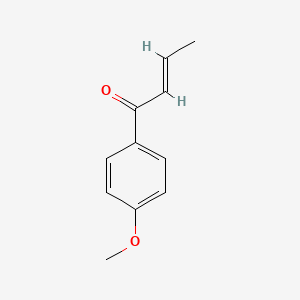![molecular formula C25H22ClN5O2S B12002892 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002892.png)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(4-clorofenil)-4-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(4-metoxifenil)metiliden]acetohidrazida es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol. Este compuesto se caracteriza por su estructura única, que incluye un anillo de triazol, un grupo clorofenil, un grupo metilfenil y un grupo metoxifenil. Ha despertado interés en diversos campos de la investigación científica debido a sus posibles actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[5-(4-clorofenil)-4-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(4-metoxifenil)metiliden]acetohidrazida generalmente implica varios pasos:
Formación del anillo de triazol: El anillo de triazol se sintetiza a través de una reacción de ciclización que involucra derivados de hidracina y aldehídos o cetonas apropiados en condiciones ácidas o básicas.
Introducción del grupo sulfánil: El grupo sulfánil se introduce mediante una reacción de sustitución nucleófila, donde un tiol reacciona con un precursor halogenado.
Reacción de condensación: El paso final implica la condensación del derivado de triazol con un aldehído o cetona para formar el enlace hidrazida.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores para mejorar la eficiencia de la reacción y el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfánil, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de triazol o al enlace hidrazida, lo que podría conducir a la formación de aminas u otros derivados reducidos.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA).
Agentes reductores: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4).
Reactivos de sustitución: Halógenos (por ejemplo, bromo, cloro), nucleófilos (por ejemplo, aminas, tioles).
Productos principales
Productos de oxidación: Sulfoxidos, sulfonas.
Productos de reducción: Aminas, derivados de triazol reducidos.
Productos de sustitución: Anillos aromáticos halogenados o sustituidos por nucleófilos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto ha mostrado potencial como agente antimicrobiano y antifúngico. Su capacidad para inhibir el crecimiento de ciertas bacterias y hongos lo convierte en un candidato para el desarrollo de nuevos antibióticos.
Medicina
En química medicinal, este compuesto se está explorando por su potencial como agente anticancerígeno. Estudios preliminares sugieren que puede interferir con vías celulares específicas involucradas en la proliferación de células cancerosas.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad térmica o características electrónicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-{[5-(4-clorofenil)-4-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(4-metoxifenil)metiliden]acetohidrazida implica su interacción con varios objetivos moleculares. El anillo de triazol puede unirse a enzimas o receptores, inhibiendo su actividad. El grupo sulfánil puede interactuar con proteínas que contienen tiol, lo que lleva a la interrupción de los procesos celulares. Además, el enlace hidrazida puede formar puentes de hidrógeno con macromoléculas biológicas, mejorando su afinidad de unión.
Comparación Con Compuestos Similares
Compuestos similares
- 2-{[5-(4-clorofenil)-4-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(3,4-dihidroxiifenil)metiliden]acetohidrazida
- 2-{[5-(4-clorofenil)-4-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(4-etilfenil)metiliden]acetohidrazida
- 2-{[5-(4-clorofenil)-4-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(3,4-diclorofenil)metiliden]acetohidrazida
Unicidad
Lo que diferencia a 2-{[5-(4-clorofenil)-4-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(4-metoxifenil)metiliden]acetohidrazida es su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas únicas. La presencia del grupo metoxifenil, en particular, puede mejorar su solubilidad y biodisponibilidad en comparación con compuestos similares.
Esta descripción general detallada proporciona una comprensión integral del compuesto, su síntesis, reacciones, aplicaciones y características únicas.
Propiedades
Fórmula molecular |
C25H22ClN5O2S |
|---|---|
Peso molecular |
492.0 g/mol |
Nombre IUPAC |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H22ClN5O2S/c1-17-3-11-21(12-4-17)31-24(19-7-9-20(26)10-8-19)29-30-25(31)34-16-23(32)28-27-15-18-5-13-22(33-2)14-6-18/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
Clave InChI |
JAOLOASDRJTANF-JFLMPSFJSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4'-Bipyridine]-3',5'-dicarbonitrile, 1',4'-dihydro-2',6'-dimethyl-](/img/structure/B12002814.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12002819.png)


![4a,8b-Dihydro-2H-1,4-dioxa-8c-azapentaleno[1,6-ab]inden-2a(3H)-ylmethanol](/img/structure/B12002840.png)


![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12002858.png)
![3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine](/img/structure/B12002873.png)

![(6-chloro-4-methyl-2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12002887.png)
![[2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B12002902.png)
![4-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002903.png)
![[1-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12002908.png)
